molecular formula C11H20N2O B5294702 1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone

Cat. No.: B5294702
M. Wt: 196.29 g/mol
InChI Key: XSXUTVWZTNHIBH-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone involves several steps. One common method includes the reaction of 4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 2-methylbut-2-en-1-yl bromide under basic conditions to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azides or nitriles, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like potassium carbonate.

Scientific Research Applications

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone involves its interaction with the clathrin adaptor complex AP-1, which is essential for the trafficking of proteins between the trans-Golgi network and endosomes . By inhibiting this process, the compound can disrupt cellular signaling and trafficking pathways, leading to various biological effects. The molecular targets and pathways involved in this mechanism are still under investigation, but they likely include key proteins and enzymes involved in vesicular transport and membrane trafficking.

Comparison with Similar Compounds

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interaction with the clathrin adaptor complex AP-1, which distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h4H,5-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXUTVWZTNHIBH-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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